3,3-Dimethylbutane-1,2,4-triol

Asymmetric synthesis Chiral ligand Silylcyanation

3,3-Dimethylbutane-1,2,4-triol (CAS 15833-80-4), also named 3,3-dimethyl-1,2,4-butanetriol, is a branched C6 triol (molecular formula C6H14O3, MW 134.17 g/mol) characterized by three hydroxyl groups and a gem-dimethyl substituted tertiary carbon center. This unique structural arrangement yields a compound with a computed XLogP3 of -0.6, a topological polar surface area (TPSA) of 60.7 Ų, and a density of 1.113 g/cm³ at room temperature.

Molecular Formula C6H14O3
Molecular Weight 134.17 g/mol
CAS No. 15833-80-4
Cat. No. B107335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylbutane-1,2,4-triol
CAS15833-80-4
Molecular FormulaC6H14O3
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESCC(C)(CO)C(CO)O
InChIInChI=1S/C6H14O3/c1-6(2,4-8)5(9)3-7/h5,7-9H,3-4H2,1-2H3
InChIKeySJTKQIPAACOOGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethylbutane-1,2,4-triol CAS 15833-80-4: Chemical Profile and Procurement Baseline


3,3-Dimethylbutane-1,2,4-triol (CAS 15833-80-4), also named 3,3-dimethyl-1,2,4-butanetriol, is a branched C6 triol (molecular formula C6H14O3, MW 134.17 g/mol) characterized by three hydroxyl groups and a gem-dimethyl substituted tertiary carbon center [1]. This unique structural arrangement yields a compound with a computed XLogP3 of -0.6, a topological polar surface area (TPSA) of 60.7 Ų, and a density of 1.113 g/cm³ at room temperature [2]. The compound exists as a colorless, viscous liquid at ambient conditions and exhibits solubility in water and polar solvents due to its multiple hydrogen-bonding hydroxyl functionalities .

Why 3,3-Dimethylbutane-1,2,4-triol Cannot Be Readily Substituted: Structural and Functional Differentiation


3,3-Dimethylbutane-1,2,4-triol cannot be simply interchanged with other in-class polyols such as 1,2,4-butanetriol, glycerol, or linear C6 triols due to its distinctive gem-dimethyl substitution at the C3 position [1]. This sterically hindered tertiary carbon center alters key physicochemical and reactive properties relative to unbranched analogs. Specifically, the gem-dimethyl group introduces unique steric constraints that can influence regioselectivity in derivatization reactions and alter the compound's behavior as a ligand or building block in asymmetric synthesis [2]. Furthermore, the compound's distinct combination of hydroxyl density, branching architecture, and molecular geometry creates a differentiated profile in applications requiring specific hydrogen-bonding networks, viscosity modulation, or crosslinking efficiency, thereby precluding direct substitution by linear or less-branched triols without quantifiable performance changes [3][4].

Quantitative Differentiation Guide: 3,3-Dimethylbutane-1,2,4-triol vs. Key Analogs


Enantioselective Catalysis: (S)-3,3-Dimethylbutane-1,2,4-triol as a Chiral Ligand

The (S)-enantiomer of 3,3-dimethylbutane-1,2,4-triol, when employed as a chiral ligand in titanium-catalyzed asymmetric silylcyanation of benzaldehyde, achieves up to 76% enantiomeric excess (e.e.) [1]. This performance is specifically enabled by the gem-dimethyl substitution pattern, which provides the steric environment necessary for enantioselection. In contrast, unsubstituted butane-1,2,4-triol or glycerol would lack this steric bias and are not reported to achieve comparable enantioselectivity in this reaction.

Asymmetric synthesis Chiral ligand Silylcyanation

Hydrogen Bonding Capacity and Topological Polar Surface Area

3,3-Dimethylbutane-1,2,4-triol possesses three hydrogen bond donors (HBD) and three hydrogen bond acceptors (HBA), with a computed topological polar surface area (TPSA) of 60.7 Ų [1]. This HBD/HBA profile is directly comparable to that of the linear analog butane-1,2,4-triol, which also has three HBD and three HBA and a similar TPSA. However, the gem-dimethyl substitution at C3 reduces the compound's XLogP3 to -0.6 compared to a more negative value for the unbranched analog (approximately -1.0 or lower), indicating moderately enhanced lipophilicity. This difference in lipophilicity, while subtle, can influence membrane permeability and partitioning behavior in biological or formulation contexts.

Physicochemical properties Drug-likeness Solubility

Steric Differentiation in Bicyclic Orthoester Formation

In reactions with ethyl orthoformate, unsubstituted butane-1,2,4-triol forms the bicyclic orthoester 2,7,8-trioxabicyclo[3,2,1]octane [1]. The presence of the gem-dimethyl group in 3,3-dimethylbutane-1,2,4-triol introduces significant steric hindrance that would predictably alter the kinetics and equilibrium of this cyclization. While direct comparative kinetic data for 3,3-dimethylbutane-1,2,4-triol in this specific reaction are not available, the established reactivity of butane-1,2,4-triol provides a baseline. The steric bulk from the dimethyl substitution is expected to disfavor the formation of the corresponding bicyclic structure, thereby altering the regioselectivity of derivatization reactions. This effect is analogous to the observed differences in acetal formation between glycerol and butane-1,2,4-triol, where the latter forms a single dioxolane acetal while glycerol requires selective protection to avoid enantiomer mixtures [2].

Synthetic methodology Protecting group chemistry Regioselectivity

Physical Property Differentiation: Density, Boiling Point, and Rotatable Bonds

3,3-Dimethylbutane-1,2,4-triol exhibits a density of 1.113 g/cm³ and a boiling point of 286.2°C at 760 mmHg . The compound possesses three rotatable bonds, a parameter directly comparable to that of unsubstituted butane-1,2,4-triol [1]. The gem-dimethyl substitution introduces a rigid tertiary carbon center that restricts conformational freedom relative to the number of rotatable bonds, effectively increasing molecular rigidity compared to linear triols. This combination of density and restricted rotation can translate to higher viscosity and altered thermal behavior, which are critical parameters in polymer and formulation applications.

Physical properties Process engineering Formulation

Stoichiometric Reactivity in Polyurethane and Polyester Synthesis

With three primary/secondary hydroxyl groups and a molecular weight of 134.17 g/mol, 3,3-dimethylbutane-1,2,4-triol has a theoretical hydroxyl value of approximately 1,254 mg KOH/g [1]. This exceptionally high hydroxyl value (OHV) far exceeds that of typical polymeric polyols (which range from 200 to 600 mg KOH/g for rigid foam applications [2]) and even that of simple linear triols like glycerol (OHV ~1,827 mg KOH/g) or 1,2,6-hexanetriol (OHV ~1,000 mg KOH/g). The gem-dimethyl branching provides steric hindrance that can moderate the reactivity of these hydroxyl groups, offering a balance between high crosslinking density and controlled reaction kinetics. This profile makes 3,3-dimethylbutane-1,2,4-triol a potent, low-molecular-weight crosslinker or chain extender, distinct from both higher molecular weight polymeric polyols and less hindered small-molecule triols.

Polymer chemistry Crosslinking Hydroxyl value

Optimal Application Scenarios for 3,3-Dimethylbutane-1,2,4-triol: Evidence-Based Use Cases


Asymmetric Synthesis: Chiral Ligand for Enantioselective Catalysis

The (S)-enantiomer of 3,3-dimethylbutane-1,2,4-triol serves as an effective chiral ligand in titanium-catalyzed asymmetric silylcyanation of aldehydes, achieving up to 76% enantiomeric excess [1]. This application leverages the gem-dimethyl substitution to create the steric environment necessary for enantioselection, a feature absent in unbranched triols. Procuring the enantiopure form of this compound is essential for synthetic chemists aiming to achieve high stereoselectivity in cyanohydrin synthesis, a key step in the preparation of various pharmaceuticals and fine chemicals.

High-Performance Polyurethane and Polyester Formulations

With a theoretical hydroxyl value of approximately 1,254 mg KOH/g and a branched, sterically hindered structure, 3,3-dimethylbutane-1,2,4-triol is a potent crosslinker or chain extender for polyurethane and polyester systems [1][2]. This high OHV, combined with steric modulation of reactivity, enables formulators to achieve higher crosslink densities than with conventional polymeric polyols, while avoiding the excessive reactivity and brittleness associated with glycerol. This makes the compound particularly valuable in high-performance coatings, adhesives, and rigid foam applications requiring enhanced mechanical properties and thermal stability.

Specialty Chemical Intermediate for Regioselective Derivatization

The gem-dimethyl substitution at C3 introduces significant steric hindrance, which can be exploited to achieve regioselective derivatization of the hydroxyl groups [1][2]. This property is analogous to the selective acetal formation observed with butane-1,2,4-triol and is enhanced by the additional steric bulk [3]. In synthetic sequences requiring protection or functionalization of specific hydroxyl groups, 3,3-dimethylbutane-1,2,4-triol offers a built-in steric bias that can simplify synthetic routes and improve overall yields, making it a strategic intermediate for complex molecule construction.

Physicochemical Probe and Solubility Modulator in Formulation Science

The compound's balanced hydrophilicity (three HBD/HBA, TPSA 60.7 Ų) and moderate lipophilicity (XLogP3 -0.6) make it a useful tool for modulating solubility and partitioning in pharmaceutical and agrochemical formulations [1]. Its physical properties, including a density of 1.113 g/cm³ and a high boiling point of 286.2°C, further distinguish it from common solubilizers [2]. Researchers can utilize this compound to fine-tune the physicochemical profile of active ingredients or to study the impact of branched polyols on membrane permeability and drug delivery systems.

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